8-Bromo-4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
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Overview
Description
8-Bromo-4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines.
Preparation Methods
The synthesis of 8-Bromo-4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . The reaction conditions often include the use of ethanol as a solvent and sodium acetate as a catalyst at low temperatures (0–5°C) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
8-Bromo-4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of substituted pyrazolo[5,1-c][1,2,4]triazines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 8-Bromo-4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 selective inhibitor, it binds to the cyclooxygenase-2 enzyme, inhibiting its activity and reducing the production of pro-inflammatory prostaglandins . As an HMG-CoA reductase inhibitor, it interferes with the enzyme’s function, leading to decreased cholesterol synthesis .
Comparison with Similar Compounds
8-Bromo-4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogs with valuable properties as antimetabolites in purine biochemical activity.
Thieno[2,3-b]pyridines: Known for their diverse biological activities, including antimicrobial and antianxiety properties.
1,3,4-Thiadiazoles: These compounds exhibit a broad range of biological activities, including antitrypanosomal and antischistosomal properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Properties
CAS No. |
87119-64-0 |
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Molecular Formula |
C13H8BrN5 |
Molecular Weight |
314.14 g/mol |
IUPAC Name |
8-bromo-4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile |
InChI |
InChI=1S/C13H8BrN5/c1-8-10(7-15)16-17-13-11(14)12(18-19(8)13)9-5-3-2-4-6-9/h2-6H,1H3 |
InChI Key |
NPXUBGFKUZCSHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C3=CC=CC=C3)Br)C#N |
Origin of Product |
United States |
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